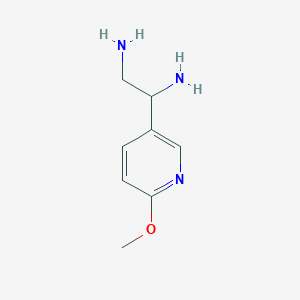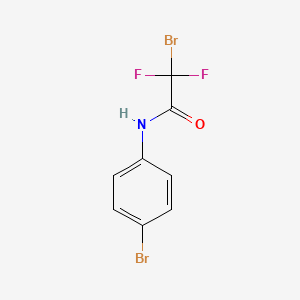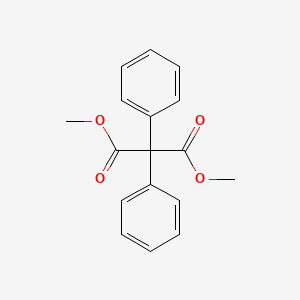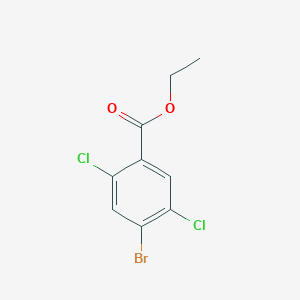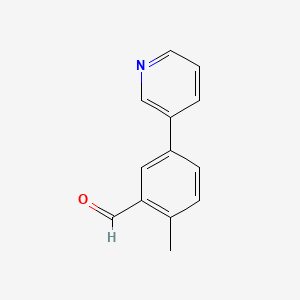
2-Methyl-5-(pyridin-3-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO It is a benzaldehyde derivative where the benzene ring is substituted with a methyl group and a pyridin-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pyridin-3-yl)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with a pyridine derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated control systems, and efficient purification techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 2-Methyl-5-(pyridin-3-yl)benzoic acid.
Reduction: 2-Methyl-5-(pyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Methyl-5-(pyridin-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of molecules that can interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(pyridin-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-(pyridin-4-yl)benzaldehyde
- 2-Methyl-5-(pyridin-2-yl)benzaldehyde
- 2,5-Di(pyridin-4-yl)benzaldehyde
Uniqueness
2-Methyl-5-(pyridin-3-yl)benzaldehyde is unique due to the specific positioning of the pyridin-3-yl group, which can influence its reactivity and interactions compared to other isomers.
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2-methyl-5-pyridin-3-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO/c1-10-4-5-11(7-13(10)9-15)12-3-2-6-14-8-12/h2-9H,1H3 |
Clave InChI |
VJVQNLVBAONPGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CN=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



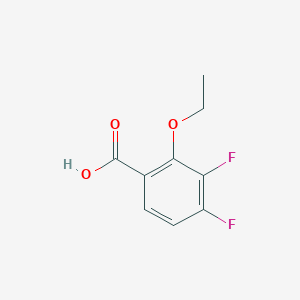
![N-[2-[(3aR,8aS)-3a,8a-Dihydro-8H-indeno[1,2-d]oxazol-2-yl]phenyl]-2-(diphenylphosphino)benzamide](/img/structure/B14021700.png)
